1-(5-Chloro-3-methylpyridin-2-YL)ethanone
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Overview
Description
1-(5-Chloro-3-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an ethanone group attached to the second carbon of the ring.
Scientific Research Applications
1-(5-Chloro-3-methylpyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methylpyridin-2-YL)ethanone can be synthesized through several methodsThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-3-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets. The chloro and ethanone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: This compound has a similar structure but with different positions of the chloro and methyl groups.
1-(3-Chloro-5-methylpyridin-2-yl)ethanone: Another structural isomer with variations in the position of substituents.
Uniqueness: The position of the chloro and methyl groups can affect the compound’s interactions with other molecules and its overall stability .
Properties
IUPAC Name |
1-(5-chloro-3-methylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIROULDUQCUOHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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